Nicorandil vs. Nitroglycerin: Superior Reduction in Coronary Vascular Resistance with Balanced Preload/Afterload Effects
Nicorandil demonstrates a distinct coronary hemodynamic profile compared to nitroglycerin. While both agents decrease preload and afterload, a direct comparative study in ischemic heart disease patients showed that nicorandil uniquely reduced coronary vascular resistance, a key determinant of myocardial oxygen supply, whereas nitroglycerin did not [1]. This is a critical mechanistic differentiator for procuring a drug intended to actively enhance coronary blood flow rather than solely reduce myocardial oxygen demand [1].
| Evidence Dimension | Coronary Vascular Resistance |
|---|---|
| Target Compound Data | Significant reduction observed |
| Comparator Or Baseline | Nitroglycerin: No significant reduction in coronary vascular resistance |
| Quantified Difference | Nicorandil decreased coronary vascular resistance, in striking contrast to nitroglycerin [1] |
| Conditions | Patients with ischemic heart disease, with and without coronary spasm, acute hemodynamic assessment |
Why This Matters
For procurement in cardiac care, this evidence confirms nicorandil's unique capacity to actively lower coronary vascular resistance, a property not present in nitroglycerin, making it the preferred agent for indications requiring direct coronary vasodilation.
- [1] Aizawa T, Ogasawara K, Kato K. Effects of nicorandil on coronary circulation in patients with ischemic heart disease: comparison with nitroglycerin. J Cardiovasc Pharmacol. 1987;10(Suppl 8):S123-S129. PMID: 2447419. View Source
